molecular formula C29H27F5N6O4 B3028336 P300/Cbp-IN-5 CAS No. 1889284-33-6

P300/Cbp-IN-5

货号 B3028336
CAS 编号: 1889284-33-6
分子量: 618.6 g/mol
InChI 键: SWXCHCQCWFXILM-DAXQEMQKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

P300/Cbp-IN-5 (also known as this compound, or P300/CBPI-5) is a novel synthetic small molecule compound that has recently been developed for use in scientific research. The compound has been designed to target and modulate a variety of biological pathways, and is being investigated for its potential therapeutic applications in the treatment of a range of diseases. This article will provide an overview of this compound, including its synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions.

科学研究应用

癌症中的作用

P300 和 CREB 结合蛋白 (CBP) 是具有多种细胞功能的赖氨酸乙酰转移酶,主要作为转录调节因子。它们被病毒癌基因用于细胞转化,并被癌细胞用于维持致癌表型。在实体瘤和血液恶性肿瘤中发现了 p300 和 CBP 的遗传改变,突出了它们在癌症发展和进展中的作用 (Attar & Kurdistani, 2017)

作为治疗策略的抑制

已经发现了 p300/CBP 组蛋白乙酰转移酶 (HAT) 的高度选择性和有效抑制剂,例如 B026。这些抑制剂在显着抑制人癌动物模型中的肿瘤生长方面显示出前景,表明它们作为治疗剂的潜力 (Yang et al., 2020)

对激素依赖性癌症的影响

CBP 和 p300 是前列腺癌和乳腺癌中雄激素受体 (AR) 和雌激素受体 (ER) 等核激素受体的关键共激活因子。抑制 CBP 和 p300 会破坏 AR 和 ER 信号传导,为这些癌症提供一种新颖的治疗方法 (Waddell, Huang, & Liao, 2021)

对细胞功能的广泛影响

P300/CBP 不仅乙酰化组蛋白,还乙酰化其他蛋白质,影响各种细胞功能,如细胞迁移、神经退行性变以及学习和记忆。它们在疾病中的作用以及抑制剂在细胞和动物模型中的作用突出了它们在不同生物学过程中的重要性 (Dancy & Cole, 2015)

肝细胞癌中的表观遗传调控

在肝细胞癌 (HCC) 中,p300/CBP 作为代谢酶的表观遗传调控因子。靶向 p300/CBP 的抑制剂显示出显着的抗肿瘤作用,表明它们作为 HCC 治疗策略的潜力 (Cai et al., 2020)

前列腺癌中的应用

P300/CBP 乙酰转移酶抑制剂已显示出诱导前列腺癌细胞凋亡和减少细胞侵袭的前景,支持它们在癌症治疗中的潜在作用 (Santer et al., 2011)

作用机制

Target of Action

P300/Cbp-IN-5 primarily targets the p300 and CBP proteins, which are closely related histone acetyltransferases and transcriptional coactivators . These proteins play a crucial role in coordinating and integrating multiple signal-dependent events with the transcription apparatus, allowing the appropriate level of gene activity to occur in response to diverse physiological cues .

Mode of Action

This compound interacts with its targets by binding to the common bromodomain of cancer gene regulators, p300 and CBP . This interaction inhibits the acetyltransferase activity and the acetytllysine-binding bromodomain (BD) of CBP/p300 . The inhibition of these activities results in a decrease in AR- and C-MYC–regulated gene expression .

Biochemical Pathways

The p300 and CBP proteins are involved in multiple biochemical pathways. They act as protein bridges, connecting different sequence-specific transcription factors to the transcription apparatus . They also influence chromatin activity by modulating nucleosomal histones through their histone acetyltransferase (HAT) activity . Inhibition of these proteins by this compound affects these pathways and their downstream effects, including the regulation of AR and C-MYC signaling .

Result of Action

The action of this compound results in significant molecular and cellular effects. It inhibits cell proliferation in prostate cancer cell lines . It also has antitumor activity in AR-SV–driven models, regulating AR and C-MYC signaling . Early clinical studies suggest that this compound modulates KLK3 blood levels and regulates CRPC biopsy biomarker expression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other proteins, including the p53 tumor suppressor, which are targets for acetylation by p300/CBP, can affect the action of this compound . Additionally, the cellular environment, including the presence of other signaling molecules and the state of the cell (such as proliferation, differentiation, and apoptosis), can also influence the action of this compound .

未来方向

The therapeutic potential of P300/Cbp-IN-5 is being explored, particularly in the context of cancer treatment. CBP/p300 are critical co-activators for the androgen receptor (AR) and estrogen receptor (ER) signaling in prostate and breast cancer, respectively . Inhibition of CBP and p300 as a means to block the transactivation activity of the AR and ER is an emerging therapeutic strategy for prostate and breast cancers .

属性

IUPAC Name

2-[4-[(1S,3R)-3-fluoro-1'-[2-[(4-fluorophenyl)methyl-[(2S)-1,1,1-trifluoropropan-2-yl]amino]-2-oxoethyl]-2',5'-dioxospiro[2,3-dihydroindene-1,4'-imidazolidine]-5-yl]pyrazol-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F5N6O4/c1-16(29(32,33)34)39(12-17-3-6-20(30)7-4-17)25(42)15-40-26(43)28(37-27(40)44)10-23(31)21-9-18(5-8-22(21)28)19-11-36-38(13-19)14-24(41)35-2/h3-9,11,13,16,23H,10,12,14-15H2,1-2H3,(H,35,41)(H,37,44)/t16-,23+,28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXCHCQCWFXILM-DAXQEMQKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CC(C4=C3C=CC(=C4)C5=CN(N=C5)CC(=O)NC)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)[C@@]3(C[C@H](C4=C3C=CC(=C4)C5=CN(N=C5)CC(=O)NC)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27F5N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
P300/Cbp-IN-5
Reactant of Route 2
Reactant of Route 2
P300/Cbp-IN-5
Reactant of Route 3
Reactant of Route 3
P300/Cbp-IN-5
Reactant of Route 4
Reactant of Route 4
P300/Cbp-IN-5
Reactant of Route 5
Reactant of Route 5
P300/Cbp-IN-5
Reactant of Route 6
Reactant of Route 6
P300/Cbp-IN-5

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。